
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The introduction of the 4-chlorophenyl and trifluoromethyl groups is achieved through nucleophilic substitution reactions. Common reagents include chlorinated aromatic compounds and trifluoromethylating agents.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-chlorophenyl)pyrimidine-2,4-diamine
- 6-(trifluoromethyl)pyrimidine-2,4-diamine
- 4-chlorophenyl-6-(trifluoromethyl)pyrimidine
Uniqueness
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
2263-96-9 |
|---|---|
Formule moléculaire |
C11H8ClF3N4 |
Poids moléculaire |
288.65 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H8ClF3N4/c12-6-3-1-5(2-4-6)7-8(11(13,14)15)18-10(17)19-9(7)16/h1-4H,(H4,16,17,18,19) |
Clé InChI |
BOMKEFCBQZPVAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


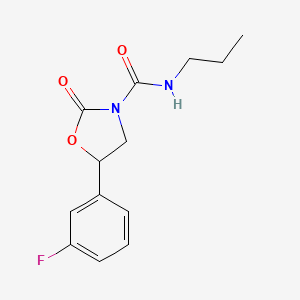
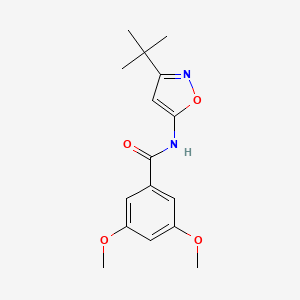

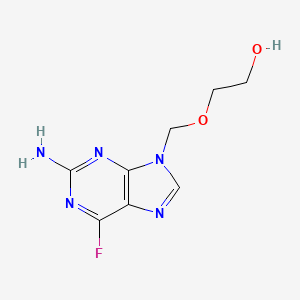
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
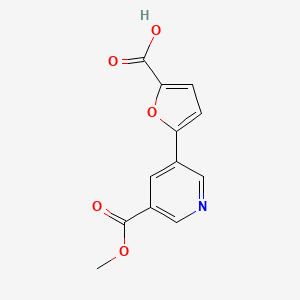
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
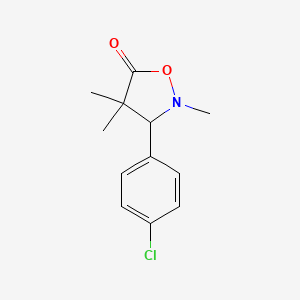
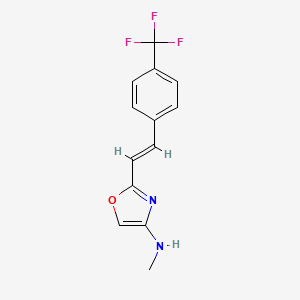
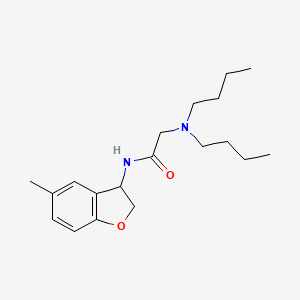
![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
